molecular formula C9H9NO5 B153321 Ethyl 3-hydroxy-4-nitrobenzoate CAS No. 717-01-1

Ethyl 3-hydroxy-4-nitrobenzoate

Cat. No.: B153321
CAS No.: 717-01-1
M. Wt: 211.17 g/mol
InChI Key: VDARTPBFQUTSTO-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, featuring both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hydroxy-4-nitrobenzoate typically involves the nitration of 3-hydroxybenzoic acid followed by esterification. The nitration process can be carried out using ammonium cerium nitrate in acetonitrile, which is stirred at room temperature overnight . The resulting 3-hydroxy-4-nitrobenzoic acid is then esterified with ethanol to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and esterification steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxy-4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products:

    Reduction: Ethyl 3-amino-4-hydroxybenzoate.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 4-hydroxy-3-nitrobenzoate: Similar structure but with different positioning of the hydroxyl and nitro groups.

    Ethyl 3-nitrobenzoate: Lacks the hydroxyl group.

    Ethyl 4-nitrobenzoate: Lacks the hydroxyl group and has the nitro group in a different position.

Uniqueness: Ethyl 3-hydroxy-4-nitrobenzoate is unique due to the presence of both hydroxyl and nitro groups in specific positions on the benzene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 3-hydroxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDARTPBFQUTSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509782
Record name Ethyl 3-hydroxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-01-1
Record name Benzoic acid, 3-hydroxy-4-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxy-4-nitrobenzoic acid (20.0 g, 109 mmol) in ethanol (250 mg) was refluxed for 6 hr in the presence of dry hydrogen chloride (5 g). The solvent was evaporated and the residue was dissolved in methylene chloride. The solution was washed with sodium bicarbonate until the unreacted material was removed as a precipitate. The organic fraction was finally washed with brine, dried over magnesium sulfate to give a brown solid of 3- hydroxy-4-nitrobenzoic acid ethyl ester (17.1 g): mp 80°-81° C. (crystallized from diethyl ether-hexane); Anal. Calcd for C9H9NO5 : C, 51.19% H, 4.30% N, 6.63% and Found: C, 51.23% H, 4.30% N, 6.79%; ir(CHCl3) 3,260, 1,720, 1,535 and 1,320 cm-1 ; and nmr(CDCl3)δ 1.35 (3H, t), 4.3 (2H, q), 7.7 (3H, m) and 10.4 (1H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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